molecular formula C20H14N2O4 B089547 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) CAS No. 120-52-5

2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)

Cat. No. B089547
CAS RN: 120-52-5
M. Wt: 346.3 g/mol
InChI Key: WMVSVUVZSYRWIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Cyclohexadiene-1,4-dione derivatives involves various strategies that aim at modifying the core structure to enhance its reactivity and application scope. One approach includes the synthesis of dihalo- and bis-aroyl-substituted derivatives to investigate electronic, electrochemical, and electrical properties (Getmanenko et al., 2013). This synthesis explores the conjugation length and electron affinity enhancements through structural modifications.

Molecular Structure Analysis

The molecular structure of 2,5-Cyclohexadiene-1,4-dione derivatives has been a subject of interest due to its influence on the compound's reactivity and properties. Studies on the crystal structures and molecular packing provide insights into the electronic band structures and densities of states, which are crucial for understanding the material's charge-carrier transport properties (Getmanenko et al., 2013).

Chemical Reactions and Properties

2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) and its derivatives undergo various chemical reactions that are pivotal in organic synthesis. For instance, metal complexes with 1,4-diazadiene ligands exhibit unique reactivities, including intramolecular metal-mediated [4+2] cycloadditions employing a benzene ring as a dienophile, showcasing the compound's versatility in forming complex molecular architectures (Walther et al., 2003).

Physical Properties Analysis

The physical properties of 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined by the molecular structure and substituents present in the compound. The synthesis methods can also influence these properties, as seen in improved synthesis approaches that offer environmental benefits and high yields (Li et al., 2012).

Scientific Research Applications

  • Oxidation Reactions : 1,4-Benzenediols were oxidized to yield 2,5-cyclohexadiene-1,4-diones, demonstrating the compound's role in organic synthesis processes (Kajigaeshi et al., 1991).

  • Synthesis of Fluorinated Compounds : 2,5-Cyclohexadiene-1,4-dione was used in synthesizing fluorinated compounds, showcasing its utility in producing valuable fluorinated building blocks (Sevenard et al., 2008).

  • Derivatives of Quinazolines : The compound's derivatives have been utilized in synthesizing new quinazoline derivatives, highlighting its role in the creation of complex organic molecules (Yokoyama et al., 1975).

  • Polymerization Processes : 2,5-Cyclohexadiene-1,4-dione's derivatives were used in step growth polymerization via tandem ene and Diels-Alder reactions, underscoring its significance in polymer chemistry (Mallakpour et al., 1997).

  • Vibrational Studies : The vibrational properties of compounds like biquinonyl, which include 2,5-cyclohexadiene-1,4-dione structures, were studied, indicating its importance in spectroscopic analysis (Czuchajowski et al., 1976).

  • Benzene Derivative Synthesis : It was used in a method for preparing 1,4-cyclohexadiene from benzene, showing its role in the synthesis of important industrial chemicals (Dunogues et al., 1972).

  • Diels–Alder Reaction in Polymer Synthesis : The compound was used in synthesizing polymers via Diels–Alder reaction, indicating its utility in polymer science (Kuhrau & Stadler, 1993).

  • Catalysis in Cycloaddition Reactions : It played a role in [2+2+2] cycloaddition reactions catalyzed by transition metal complexes, highlighting its application in catalysis (Chopade & Louie, 2006).

  • Novel Synthesis Routes : Novel synthetic routes to prismanes were developed using the compound, showcasing its application in creating novel organic structures (Mehta & Padma, 1991).

  • Structural Analysis : The crystal structures of compounds including 2,5-cyclohexadiene-1,4-dione derivatives were analyzed, demonstrating its role in structural chemistry (Sevenard et al., 2011).

Safety And Hazards

Safety data for “2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVSVUVZSYRWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883312, DTXSID00861754
Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
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Record name {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone)
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime)

CAS RN

120-52-5
Record name Benzoquinone dioxime dibenzoate
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Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
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Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
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Record name p-benzoquinone bis(O-benzoyloxime)
Source European Chemicals Agency (ECHA)
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Record name P-BENZOQUINONE DIOXIME DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Pradeep - 2015 - search.proquest.com
Computational toxicology is the development of quantitative structure activity relationship (QSAR) models that relate a quantitative measure of chemical structure to a biological effect. In …
Number of citations: 1 search.proquest.com

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